trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C16H20O3. It belongs to the class of cyclohexanecarboxylic acids and is characterized by the presence of a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid group. This compound is known for its chiral properties, containing a mixture of enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-ethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of chiral compounds and enantiomeric separation.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug design and development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Mechanism of Action
The mechanism of action of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
- trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(2-Propylbenzoyl)cyclohexane-1-carboxylic acid
Comparison:
- trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs.
- The ethyl group may confer different steric and electronic properties, affecting the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
(1R,2R)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZQNSPGNBIDLO-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641361 |
Source
|
Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-76-2 |
Source
|
Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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